veratrine
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Overview
Description
Veratrine is a mixture of alkaloids derived from the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album . These alkaloids include veratridine, cevadine, cevadilline, and sabadine . This compound has been historically used as an insecticide and has notable neurotoxic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Veratrine is typically extracted from natural sources rather than synthesized. The extraction process involves isolating the alkaloids from the plant material using solvents like ethanol or chloroform .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the seeds of Schoenocaulon officinale and the rhizomes of Veratrum album. The plant material is first dried and ground, then subjected to solvent extraction. The resulting extract is purified to isolate the individual alkaloids .
Chemical Reactions Analysis
Types of Reactions: Veratrine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the structure of the alkaloids for various applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used to oxidize this compound alkaloids.
Reduction: Reducing agents such as lithium aluminum hydride are employed to reduce this compound alkaloids.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound alkaloids under controlled conditions.
Major Products: The major products formed from these reactions include modified alkaloids with altered biological activities. These products are often used in further scientific research to explore new applications .
Scientific Research Applications
Veratrine has a wide range of applications in scientific research:
Mechanism of Action
Veratrine is part of a group of steroidal alkaloids that includes compounds like veratridine, cevadine, and sabadine . These compounds share similar structures and biological activities but differ in their specific molecular targets and potency . For example, veratridine is known for its potent neurotoxic effects, while cevadine has been studied for its insecticidal properties .
Comparison with Similar Compounds
- Veratridine
- Cevadine
- Sabadine
- Protoverine
- Zygadenine
Veratrine’s unique combination of alkaloids and its potent biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C32H49NO9 |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
(1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6+ |
InChI Key |
DBUCFOVFALNEOO-NGYBGAFCSA-N |
SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C |
Synonyms |
Cevadine Cevane-3,4,12,14,16,17,20-heptol, 4,9-epoxy-, 3-(2-methyl-2-butenoate), (3beta(Z),4alpha,16beta)- Veratrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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